

Efinaconazole-d4: A Technical Overview of its Role in Preliminary Research

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Compound of Interest

Compound Name: Efinaconazole-d4

Cat. No.: B10821928

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This technical guide provides an in-depth overview of the preliminary studies involving Efinaconazole, a triazole antifungal agent, and the critical role of its deuterated analog, **Efinaconazole-d4**. Efinaconazole is primarily used for the topical treatment of onychomycosis, a fungal infection of the nails.[1][2][3] **Efinaconazole-d4**, as a deuterated form of the parent drug, serves as an essential tool, primarily as an internal standard in bioanalytical assays for pharmacokinetic and metabolism studies. This guide will delve into the synthesis, mechanism of action, analytical methodologies, and preclinical data related to Efinaconazole, highlighting the implicit importance of **Efinaconazole-d4** in obtaining precise and accurate quantitative data.

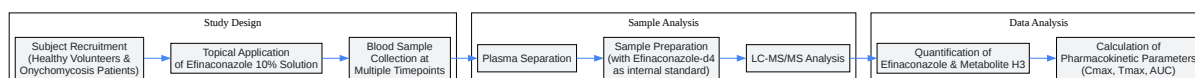
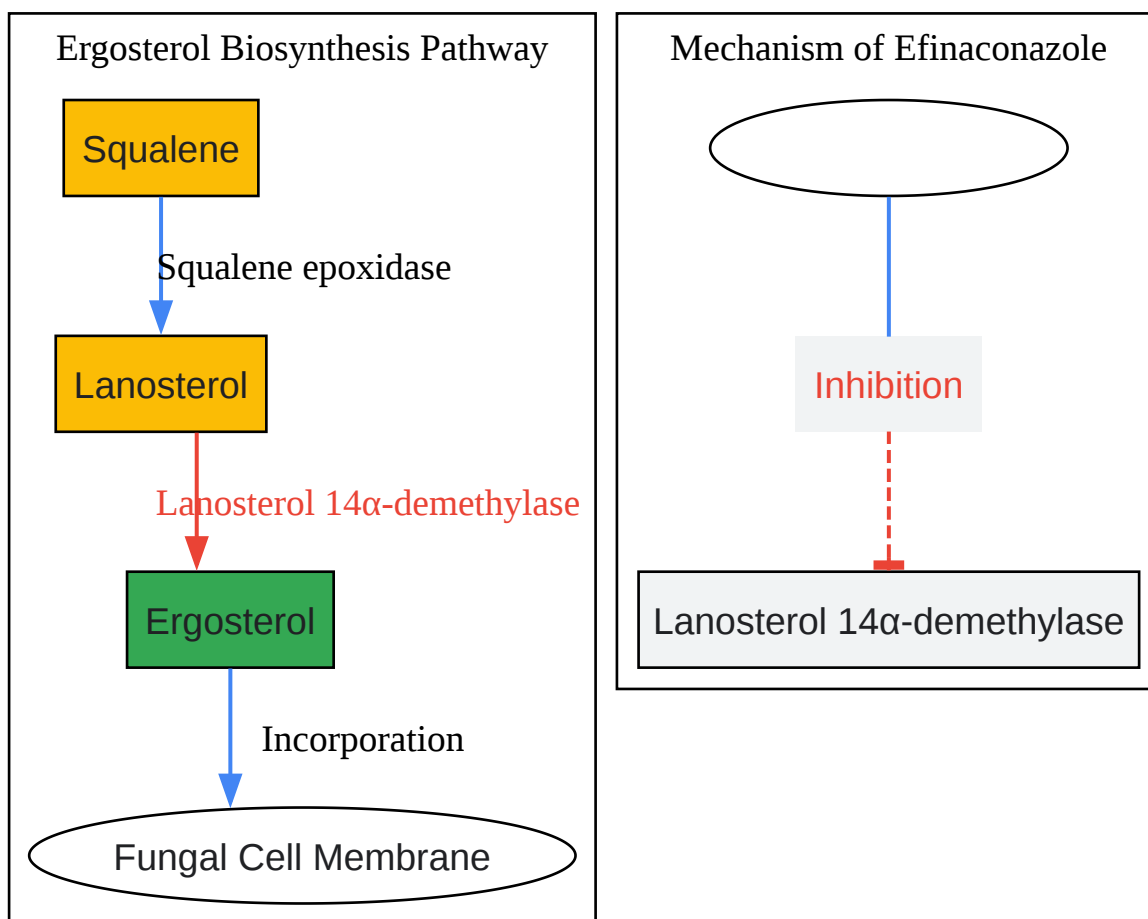
Synthesis and Chemical Profile

Efinaconazole, chemically designated as (2R, 3R)-2-(2, 4-Difluorophenyl)-3-(4-methylene-1-piperidiny)-1-(1H-1, 2, 4-triazol-1-yl)-2-butanol, is a novel triazole antifungal.[4] The synthesis of Efinaconazole has been reported through various methods, generally involving the reaction of 1-[[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole with 4-methylenepiperidine.[2][5] The synthesis of **Efinaconazole-d4** would follow a similar pathway, incorporating deuterium atoms at specific positions, typically on the piperidine ring or other non-exchangeable positions, to create a stable, mass-shifted version of the molecule for use as an internal standard.

During the synthesis of Efinaconazole, several impurities and related compounds can be formed.^[6] Monitoring these impurities is crucial for ensuring the purity and therapeutic effectiveness of the final drug product.^[6]

Mechanism of Action

Efinaconazole functions by inhibiting the fungal enzyme lanosterol 14 α -demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway.^[1] Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity and fluidity.^[1] By blocking ergosterol synthesis, Efinaconazole disrupts the fungal cell membrane, leading to cell death.^[1]^[6] This targeted mechanism provides its potent antifungal activity against a broad spectrum of dermatophytes, yeasts, and non-dermatophyte molds.^[1]^[7]



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